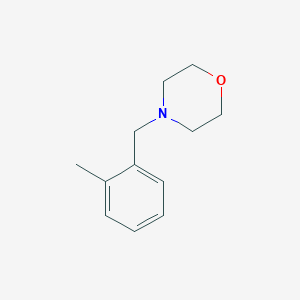![molecular formula C20H20N2OS B5877167 N-(2,4-dimethylphenyl)-2-[(4-methyl-2-quinolinyl)thio]acetamide](/img/structure/B5877167.png)
N-(2,4-dimethylphenyl)-2-[(4-methyl-2-quinolinyl)thio]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,4-dimethylphenyl)-2-[(4-methyl-2-quinolinyl)thio]acetamide, also known as DMQX, is a potent and selective antagonist of the AMPA subtype of glutamate receptors. It is a chemical compound that has been extensively studied for its potential use in scientific research, particularly in the field of neuroscience.
Wirkmechanismus
N-(2,4-dimethylphenyl)-2-[(4-methyl-2-quinolinyl)thio]acetamide acts as a competitive antagonist of the AMPA receptor, binding to the receptor's glutamate-binding site and preventing the activation of the receptor by endogenous glutamate. This results in a decrease in the postsynaptic current and a reduction in the excitability of the neuron.
Biochemical and Physiological Effects:
N-(2,4-dimethylphenyl)-2-[(4-methyl-2-quinolinyl)thio]acetamide has been shown to have a number of biochemical and physiological effects in various experimental systems. It has been shown to inhibit long-term potentiation (LTP), a form of synaptic plasticity that is thought to underlie learning and memory. It has also been shown to reduce the rewarding effects of drugs of abuse, such as cocaine and amphetamine, suggesting a potential therapeutic role in drug addiction. In addition, N-(2,4-dimethylphenyl)-2-[(4-methyl-2-quinolinyl)thio]acetamide has been shown to protect against neuronal damage in animal models of neurodegenerative diseases, such as Parkinson's and Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-(2,4-dimethylphenyl)-2-[(4-methyl-2-quinolinyl)thio]acetamide is its selectivity for the AMPA receptor, which allows for the specific investigation of the role of this receptor subtype in various physiological and pathological processes. However, one limitation of N-(2,4-dimethylphenyl)-2-[(4-methyl-2-quinolinyl)thio]acetamide is its relatively short half-life, which can make it difficult to maintain a stable blockade of AMPA receptor-mediated synaptic transmission over long periods of time.
Zukünftige Richtungen
There are several potential future directions for research on N-(2,4-dimethylphenyl)-2-[(4-methyl-2-quinolinyl)thio]acetamide. One area of interest is the development of new analogues of N-(2,4-dimethylphenyl)-2-[(4-methyl-2-quinolinyl)thio]acetamide with improved pharmacokinetic properties, such as longer half-lives and increased selectivity for specific AMPA receptor subunits. Another area of interest is the investigation of the therapeutic potential of N-(2,4-dimethylphenyl)-2-[(4-methyl-2-quinolinyl)thio]acetamide and related compounds in various neurological and psychiatric disorders, such as depression, anxiety, and schizophrenia. Finally, there is a need for further research on the mechanisms underlying the biochemical and physiological effects of N-(2,4-dimethylphenyl)-2-[(4-methyl-2-quinolinyl)thio]acetamide, including its effects on intracellular signaling pathways and gene expression.
Synthesemethoden
The synthesis of N-(2,4-dimethylphenyl)-2-[(4-methyl-2-quinolinyl)thio]acetamide involves the reaction of 2,4-dimethylphenylamine with 4-methyl-2-quinolinecarbaldehyde, followed by the addition of thioacetic acid and subsequent purification steps. The final product is a white crystalline solid that is soluble in organic solvents.
Wissenschaftliche Forschungsanwendungen
N-(2,4-dimethylphenyl)-2-[(4-methyl-2-quinolinyl)thio]acetamide has been widely used in scientific research to investigate the role of AMPA receptors in various physiological and pathological processes, including synaptic plasticity, learning and memory, drug addiction, and neurodegenerative diseases. It is commonly used as a tool compound to selectively block AMPA receptor-mediated synaptic transmission in vitro and in vivo.
Eigenschaften
IUPAC Name |
N-(2,4-dimethylphenyl)-2-(4-methylquinolin-2-yl)sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2OS/c1-13-8-9-17(15(3)10-13)21-19(23)12-24-20-11-14(2)16-6-4-5-7-18(16)22-20/h4-11H,12H2,1-3H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEXQQPCUOYDLEW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CSC2=NC3=CC=CC=C3C(=C2)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,4-dimethylphenyl)-2-(4-methylquinolin-2-yl)sulfanylacetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N,N-dimethyl-N'-[(5-methyl-2-furyl)methylene]-1,4-benzenediamine](/img/structure/B5877092.png)


![2-[(4-amino-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio]-1-phenylethanone](/img/structure/B5877114.png)
![2-methyl-N-{[(4-methylphenyl)amino]carbonothioyl}-3-nitrobenzamide](/img/structure/B5877117.png)
![1-[4-(benzylamino)-1-ethyl-6-methyl-2-thioxo-1,2-dihydro-5-pyrimidinyl]ethanone](/img/structure/B5877118.png)
![7-(difluoromethyl)-N-(2,3-dihydro-1H-inden-5-yl)-5-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B5877121.png)

![8-methoxy-4-methyl-3-[(2-methyl-2-propen-1-yl)oxy]-6H-benzo[c]chromen-6-one](/img/structure/B5877150.png)
![N-{4-[(2-phenoxyacetyl)amino]phenyl}propanamide](/img/structure/B5877154.png)
![2-[(4-bromophenyl)thio]-N-1,3-thiazol-2-ylacetamide](/img/structure/B5877162.png)


